5-Tert-butyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process. One efficient method involves a one-pot two-step synthesis starting from 3-Tert-butyl-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via a solvent-free condensation/reduction sequence, forming an N-(5-pyrazolyl)imine intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of solvent-free condensation and reductive amination, as used in laboratory synthesis, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reductive amination is a common reaction, where the compound reacts with aldehydes or ketones in the presence of reducing agents.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination typically uses reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyrazole oxides.
Reduction: N-(5-pyrazolyl)imine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical ingredients.
Organic Synthesis: The compound is used in the preparation of heterocyclic scaffolds and fused heterocycles.
Material Science: Pyrazole derivatives are explored for their potential use in the development of functional materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets through its amino and pyrazole groups. These interactions can modulate various biological pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-tert-butyl-1H-pyrazole
- 1-Methyl-5-amino-1H-pyrazole
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-Tert-butyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-tert-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(9)5-10-11(7)4/h5H,9H2,1-4H3 |
InChI Key |
ZLAXNUWXUZOQCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C)N |
Origin of Product |
United States |
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